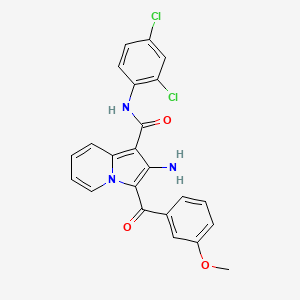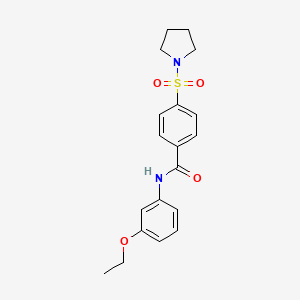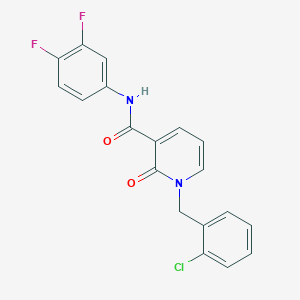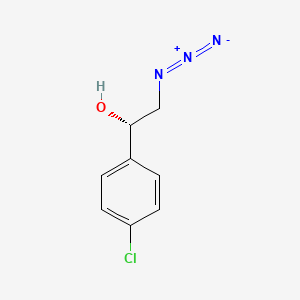
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3 and its molecular weight is 454.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a subject of interest in synthetic chemistry, particularly in the synthesis and characterization of novel compounds. Research in this area focuses on the development of new synthetic routes and the characterization of compounds using various analytical techniques. Studies have explored the synthesis of related compounds, demonstrating the versatility of these chemical frameworks in generating diverse molecular structures, which are then characterized by spectral data and elemental analysis to confirm their structures (Hassan, Hafez, & Osman, 2014).
Biological Activities
The exploration of biological activities is a significant application of compounds similar to this compound. Various studies have investigated their potential in medical applications, such as anticancer, antibacterial, and antifungal activities. These compounds have been evaluated for their effectiveness against different cancer cell lines and microbial strains, providing insights into their potential therapeutic applications. For instance, some compounds have shown high efficiency in in vitro screenings for antioxidant, antitumor, and antimicrobial activities, highlighting their potential as leads for the development of new therapeutic agents (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Photoluminescence Properties
Another fascinating area of research is the investigation of the photoluminescence properties of compounds with similar structures to this compound. Studies have revealed unique pH-dependent optical properties, such as reversible blue-shifted fluorescence emissions, under specific conditions. These findings open up new possibilities for the application of such compounds in optical materials and sensors, where their photophysical changes in response to environmental factors can be utilized (Outlaw, Zhou, Bragg, & Townsend, 2016).
Potential Application to Tropical Diseases
Research has also targeted the potential application of structurally related compounds to tropical diseases. By designing and synthesizing novel compounds with specific core structures, researchers aim to address the therapeutic needs for diseases prevalent in tropical regions. This includes the strategic synthesis of intermediates for efficient derivatization, leading to compounds that could be tested for their efficacy against diseases such as malaria, leishmaniasis, and dengue (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Properties
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-13(11-15)22(29)21-20(26)19(18-7-2-3-10-28(18)21)23(30)27-17-9-8-14(24)12-16(17)25/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMJPGKTHOXRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)



![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)
![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)


